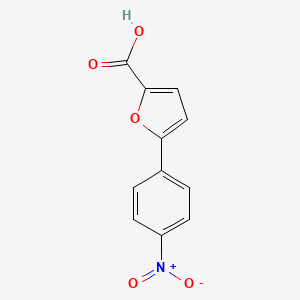

5-(4-Nitrophenyl)furan-2-carboxylic acid

説明

Significance of Furan (B31954) Scaffolds in Medicinal Chemistry and Materials Science

In the realm of materials science, furan-based polymers are gaining prominence as sustainable alternatives to petroleum-derived plastics. umw.edu.plrsc.org The diene character of the furan ring allows for its participation in reversible Diels-Alder reactions, a key feature in the development of self-healing polymers and other dynamic materials. researchgate.net Furthermore, the rigid and planar nature of the furan scaffold contributes to the thermal stability and mechanical properties of polymers, making them suitable for a range of applications.

Overview of 5-Aryl-Furan-2-Carboxylic Acid Derivatives in Scientific Inquiry

Within the broad class of furan-containing molecules, 5-aryl-furan-2-carboxylic acid derivatives represent a significant area of scientific investigation. These compounds are characterized by a furan ring substituted with a carboxylic acid group at the 2-position and an aryl group at the 5-position. This structural motif has proven to be a versatile template for the design of compounds with diverse biological activities. For instance, derivatives of this class have been explored as potent antagonists for the urotensin-II receptor, which is implicated in cardiovascular diseases. nih.gov The synthesis of these compounds often involves cross-coupling reactions, such as the Suzuki or Meerwein reactions, to introduce the aryl moiety onto the furan ring. mdpi.compensoft.net The systematic modification of the aryl substituent and the carboxylic acid functionality allows for the fine-tuning of their physicochemical properties and biological targets.

Research Trajectory of 5-(4-Nitrophenyl)furan-2-carboxylic acid and Analogues

The specific compound, this compound, has garnered attention as a lead compound in the development of novel antitubercular agents. mdpi.com Research has focused on its ability to inhibit salicylate (B1505791) synthase (MbtI), an enzyme crucial for iron acquisition in Mycobacterium tuberculosis. mdpi.com Iron is an essential nutrient for the survival and virulence of this pathogenic bacterium, and targeting its uptake mechanism represents a promising strategy to combat tuberculosis.

The synthesis of this compound is typically achieved through a Suzuki coupling reaction between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, followed by the hydrolysis of the resulting ester. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇NO₅ | mdpi.com |

| Molecular Weight | 233.18 g/mol | mdpi.com |

| Melting Point | 255-257 °C (decomposes) | mdpi.com |

| Appearance | Yellow solid | mdpi.com |

The research on this compound and its analogues involves detailed structural analysis using techniques such as ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SC-XRD). mdpi.com These studies have provided valuable insights into the structure-activity relationships within this class of compounds. For instance, the crystal structure of this compound revealed a complex network of intermolecular interactions, including hydrogen bonds and π-π stacking, which contribute to its limited solubility but are crucial for its biological activity. mdpi.com

Furthermore, the exploration of analogues, such as fluorinated derivatives, has been undertaken to improve properties like solubility and bioavailability, which are critical for the development of effective drugs. unimi.it For example, the synthesis and study of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, an ester derivative, provided valuable structural information due to its better propensity to form high-quality crystals. unimi.it

Table 2: Key Research Findings on this compound and Analogues

| Research Area | Key Findings | Reference(s) |

| Antitubercular Activity | Identified as a lead compound targeting salicylate synthase (MbtI) in Mycobacterium tuberculosis, interfering with iron acquisition. | mdpi.com |

| Synthesis | Prepared via Suzuki coupling of methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, followed by ester hydrolysis. | mdpi.com |

| Structural Analysis | Crystal structure reveals extensive intermolecular hydrogen bonding and π-π stacking interactions. | mdpi.com |

| Analogue Development | Fluorinated and ester derivatives have been synthesized to improve physicochemical properties and aid in structural studies. | unimi.it |

The ongoing investigation into this compound and its derivatives underscores the importance of this chemical scaffold in the quest for new therapeutic agents to address global health challenges like tuberculosis.

Structure

3D Structure

特性

IUPAC Name |

5-(4-nitrophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c13-11(14)10-6-5-9(17-10)7-1-3-8(4-2-7)12(15)16/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZTYDPWMQBTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950865 | |

| Record name | 5-(4-Nitrophenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28123-73-1 | |

| Record name | 5-(4-Nitrophenyl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28123-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Nitrophenyl)-2-furoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028123731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Nitrophenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Nitrophenyl)-2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 5-(4-Nitrophenyl)furan-2-carboxylic acid

The synthesis of this compound is predominantly achieved through a multi-step process that leverages modern cross-coupling chemistry. The key steps involve the formation of a carbon-carbon bond between a furan (B31954) ring and a nitrophenyl group, followed by the conversion of an ester to a carboxylic acid.

Suzuki Coupling Protocols

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, particularly for creating biaryl compounds. nih.govlibretexts.org This reaction's success stems from the stability, commercial availability, and low toxicity of organoboron reagents. nih.govyoutube.com The general mechanism involves the oxidative addition of an organohalide to a Palladium(0) catalyst, followed by transmetalation with a boronic acid and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The synthesis typically commences with a furan derivative that is suitably functionalized for cross-coupling. Methyl 5-bromofuran-2-carboxylate serves as a common starting precursor. The bromo-substituent at the 5-position of the furan ring is the reactive site that participates in the oxidative addition step of the palladium catalytic cycle. semanticscholar.org The methyl ester at the 2-position is a stable functional group that is carried through the coupling reaction before being converted in the final step.

To introduce the desired aryl group, (4-nitrophenyl)boronic acid is employed as the coupling partner. nih.gov This organoboron compound provides the 4-nitrophenyl moiety that is transferred to the palladium catalyst during the transmetalation step of the Suzuki reaction. Boronic acids are favored for their stability and reactivity in these coupling processes. nih.govyoutube.com The presence of an electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the boronic acid. libretexts.org

The efficiency of the Suzuki coupling is highly dependent on the reaction conditions. ysu.am Optimization of parameters such as the catalyst, base, solvent, and temperature is crucial for achieving high yields. nih.govmdpi.com

Catalyst Selection : Various palladium complexes can be used to catalyze the reaction. Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), Palladium(II) acetate (B1210297) (Pd(OAc)₂), and bis(acetonitrile)dichloropalladium(II) (PdCl₂(CH₃CN)₂) are effective catalysts, with the choice impacting reaction time and yield. mdpi.com Catalyst loading is also a key variable; while 5 mol% is often standard, lower loadings can be effective with longer reaction times. ysu.am

Base and Solvent System : The base plays a critical role in the catalytic cycle, primarily in the transmetalation step. A variety of bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium fluoride (B91410) (KF) are used. nih.govysu.am The reaction is often performed in a mixed solvent system, such as toluene/water or THF/water, to facilitate the dissolution of both the organic substrates and the inorganic base. nih.govnih.gov

Reaction Conditions : Temperature and reaction time are adjusted to optimize the coupling. Reactions can be run at temperatures ranging from room temperature to 80-100 °C, with higher temperatures generally leading to faster conversions. ysu.amarkat-usa.org

The table below summarizes typical findings from optimization studies for similar Suzuki cross-coupling reactions.

| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ (5) | KF | THF/H₂O | 60 | 12 | 95 | ysu.am |

| Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O | RT | 18 | 97 | nih.gov |

| PdCl₂(CH₃CN)₂ (5) | K₂CO₃ | Dioxane | 80 | 2 | 94 | mdpi.com |

| Pd(OAc)₂ (5) | K₂CO₃ | Toluene/H₂O | 85 | 22 | Good to Excellent | nih.gov |

Ester Hydrolysis Post-Coupling Reactions

Following the successful coupling of the two main fragments to form methyl 5-(4-nitrophenyl)furan-2-carboxylate, a final hydrolysis step is required. This reaction, known as saponification, converts the methyl ester into the desired carboxylic acid. The process typically involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. Subsequent acidification with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate salt to yield the final product, this compound.

Modified Meerwein Arylation Approaches for Analogues

An alternative strategy for synthesizing the 5-arylfuran-2-carboxylate scaffold is the Meerwein arylation. researchgate.net This method involves the copper-catalyzed reaction of an aryl diazonium salt with an activated alkene, such as a furan ring. researchgate.netmdpi.com For the synthesis of analogues, this approach starts with an appropriately substituted aniline (B41778).

For instance, in the synthesis of the closely related methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, the process begins with 2-fluoro-4-nitroaniline. mdpi.com The aniline is converted into its corresponding diazonium salt at low temperatures (0–5 °C) using sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. mdpi.com This in-situ-generated diazonium salt is then added to a solution containing the furan substrate (e.g., methyl 2-furoate) and a copper(II) chloride (CuCl₂) catalyst. mdpi.com The reaction proceeds via a radical mechanism to form the C-C bond between the furan and the nitrophenyl ring. researchgate.net While this method provides a viable alternative to Suzuki coupling, it may have a different substrate scope and functional group tolerance. nih.gov

Functionalization and Derivatization Strategies

Once the core structure of this compound is obtained, it can be further modified to explore its chemical properties and potential applications.

The carboxylic acid group of this compound can be readily converted into a more reactive acyl chloride. This transformation is a common and efficient method for creating a highly electrophilic intermediate suitable for further synthesis. The most frequently used reagent for this chlorination is thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). Other reagents like oxalyl chloride can also be employed.

The resulting 5-(4-nitrophenyl)furan-2-carbonyl chloride is a key intermediate for producing various derivatives. For instance, these acyl chlorides can react with amines to form amides. This strategy has been used to prepare a series of 4-(5-aryl-2-furoyl)morpholines by reacting the corresponding 5-arylfuran-2-carbonyl chlorides with morpholine (B109124) in dioxane at room temperature. pensoft.net

Table 2: Reaction Conditions for Acyl Chloride Formation Data sourced from available chemical literature.

| Reagent | Catalyst | Solvent | Temperature | Reaction Time |

| Thionyl chloride (SOCl₂) | N,N-dimethylformamide (DMF) | Dichloromethane (DCM) | 50°C | 1–12 hours |

| Oxalyl chloride ((COCl)₂) | N-methylacetamide | Benzene (B151609) | 0–20°C | Variable |

The exploration of structure-activity relationships (SAR) is a critical aspect of chemical and pharmaceutical research. nih.govmdpi.com For the 5-arylfuran-2-carboxylic acid scaffold, this involves synthesizing analogs with various substituents on the phenyl ring to observe how these changes affect the molecule's properties. The electronic influence of a substituent on the benzene ring can significantly alter the reactivity and biological activity of the entire molecule. libretexts.org

Synthetic methods like the CAN-mediated reaction and Suzuki coupling are versatile enough to accommodate a wide range of substituted anilines or phenylboronic acids, respectively. mdpi.comresearchgate.net This allows for the introduction of electron-donating groups (e.g., methoxy), electron-withdrawing groups (e.g., chloro, bromo, nitro), and groups that exert steric effects. researchgate.netnih.govrsc.org For example, analogs such as 5-(4-chlorophenyl)furan-2-carboxylic acid and 5-(4-chloro-3-nitrophenyl)furan-2-carboxylic acid have been synthesized and studied. researchgate.net The introduction of a fluorine atom onto the phenyl ring has also been explored in derivatives like methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate. unimi.it Comparing the properties of these diverse analogs provides insight into how substituent changes on the phenyl ring are transmitted through the furan ring to the carboxylic acid functional group. rsc.org

The carboxylic acid and acyl chloride derivatives of this compound are precursors for synthesizing various esters and amides. mdpi.comnih.gov Amide synthesis is often achieved by coupling the carboxylic acid with an amine using an activating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov This approach has been used to create diverse libraries of furan-2-carboxamides for biological screening. nih.gov For example, a series of N-acylcarbohydrazide furan-2-carboxamides were prepared by first activating furan-2-carboxylic acid with CDI, reacting it with t-butylcarbazate, and then coupling the product with various benzoic acids after deprotection. nih.gov

Similarly, complex esters can be synthesized. While direct synthesis of furan-carbamoylmethyl esters from this compound is not explicitly detailed in the provided results, related structures like 5-nitro-furan-2-carboxylic acid [[4-(4-bromo-phenyl)-thiazol-2-yl]-(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl ester demonstrate the feasibility of creating such complex molecules from a furan-2-carboxylic acid core. nih.gov

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering detailed insights into the molecular structure and connectivity of 5-(4-Nitrophenyl)furan-2-carboxylic acid.

The ¹H NMR spectrum of this compound provides precise information about the location and coupling of its protons. In a typical analysis using DMSO-d₆ as the solvent, the carboxylic acid proton appears as a broad singlet at approximately 13.35 ppm, a characteristic chemical shift for such acidic protons which is exchangeable with D₂O. mdpi.com The protons on the nitrophenyl ring exhibit a classic AA'BB' system. The two protons ortho to the nitro group (H₈,₁₀) resonate as a doublet around 8.31 ppm with a coupling constant (J) of 9.0 Hz. The two protons meta to the nitro group (H₇,₁₁) appear as a doublet at approximately 8.04 ppm, also with a J value of 9.0 Hz. mdpi.com The furan (B31954) ring protons show two distinct doublets in the aromatic region. The proton at position 3 (H₃) is observed at about 7.44 ppm, and the proton at position 4 (H₄) is found at around 7.37 ppm, both with a coupling constant of 3.7 Hz. mdpi.com

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | 13.35 | br s | - |

| H₈,₁₀ | 8.31 | d | 9.0 |

| H₇,₁₁ | 8.04 | d | 9.0 |

| H₃ | 7.44 | d | 3.7 |

| H₄ | 7.37 | d | 3.7 |

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz. Data sourced from mdpi.com.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon framework of the molecule. In a CDCl₃ solvent, the carboxylic acid carbon (C₁) is typically found at a chemical shift of approximately 159.52 ppm. mdpi.com The carbon atoms of the furan ring are observed at distinct positions: C₅ at ~154.21 ppm, C₂ at ~146.21 ppm, C₃ at ~120.29 ppm, and C₄ at ~112.08 ppm. mdpi.com For the nitrophenyl ring, the carbon attached to the nitro group (C₉) appears around 147.34 ppm, while the carbon linked to the furan ring (C₆) is at about 135.26 ppm. The remaining aromatic carbons, C₇,₁₁ and C₈,₁₀, resonate at approximately 125.67 ppm and 124.93 ppm, respectively. mdpi.com

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C₁ (COOH) | 159.52 |

| C₅ | 154.21 |

| C₉ (C-NO₂) | 147.34 |

| C₂ | 146.21 |

| C₆ (C-furan) | 135.26 |

| C₇,₁₁ | 125.67 |

| C₈,₁₀ | 124.93 |

| C₃ | 120.29 |

| C₄ | 112.08 |

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz. Data sourced from mdpi.com.

While specific 2D NMR data like COSY, HSQC, or HMBC for this compound are not detailed in the provided search results, these techniques are standard practice for confirming the assignments made in 1D NMR. For instance, in a related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, 2D techniques such as HSQC were used to correlate proton and carbon signals, confirming the connectivity within the molecule. mdpi.com Such analyses would be instrumental in unambiguously linking the proton and carbon signals for the title compound, solidifying the structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Characterization and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₁₁H₇NO₅, the calculated monoisotopic mass is 233.03242 g/mol . nih.govnih.gov HRMS analysis using Electrospray Ionization (ESI) in positive mode typically shows the protonated molecule [M+H]⁺. Experimental data for this compound found a mass of 232.0248 for the [M-H]⁻ ion, which closely matches the calculated value of 232.0246, confirming the molecular formula and high purity of the sample. mdpi.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For a carboxylic acid, the O-H stretch of the carboxyl group gives a very broad absorption between 2500 and 3300 cm⁻¹. libretexts.org The C=O (carbonyl) stretch is expected in the range of 1710-1760 cm⁻¹. libretexts.org Conjugation with the furan and phenyl rings would likely shift this absorption to the lower end of the range. The nitro group (NO₂) typically shows two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations. While specific IR data for this compound is not available in the search results, related compounds like 5-nitro-2-furoic acid exhibit these characteristic peaks, which would be expected for the title compound as well. spectrabase.com

Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Molecular Architecture

Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystal lattice. An SC-XRD study of this compound was conducted using synchrotron radiation. mdpi.com This analysis revealed a complex network of intermolecular interactions, including strong hydrogen bonds and significant π-π stacking forces. mdpi.com The ability to obtain high-quality crystals and solve the structure was considered a valuable result, as 5-phenyl-furan-2-carboxylic acids are often difficult to crystallize. mdpi.com The detailed structural data from SC-XRD, including bond lengths, bond angles, and crystal packing, is invaluable for understanding the solid-state behavior of the compound and for computational modeling studies. mdpi.com

Crystal Packing and Intermolecular Interactions

The crystal structure of this compound reveals a complex arrangement stabilized by a variety of intermolecular forces. The crystal packing is primarily dictated by a dense network of hydrogen bonds and significant π-π stacking interactions. mdpi.com In an unexpected crystallization event during co-crystallization experiments with its protein target, the structure of this compound was obtained and analyzed using synchrotron diffraction data. mdpi.com

The analysis showed the presence of two independent molecules, referred to as the main molecule and molecule A, in the asymmetric unit. mdpi.com The packing is further characterized by the inclusion of water molecules and an ammonium (B1175870) cation, which participate in the extensive hydrogen-bonding network. mdpi.com The cell contains four pairs of these molecules, which are repeated throughout the crystal structure. The spaces created between these molecular pairs are occupied by the water molecules and the ammonium ion. mdpi.com

Hydrogen Bonding Networks and Geometries

A sophisticated and dense network of hydrogen bonds is a defining feature of the crystal structure of this compound, connecting the two independent molecules, water molecules, and an ammonium cation. mdpi.com The acidic hydrogen from the carboxylic acid group of molecule A forms a hydrogen bond with a carboxylate oxygen atom (O1) of the main molecule. mdpi.com These two interacting molecules are inclined at an angle of 44.7(1)° relative to each other. mdpi.com

The oxygen atom (O1) is also involved in a hydrogen bond with a water molecule (O2W). This water molecule, in turn, interacts with another water molecule (O1W) and the ammonium ion. mdpi.com The ammonium ion establishes further contacts with both water molecules and the carbonyl oxygens (O2 and O2A) of both the main molecule and molecule A. The O1W water molecule also bridges these two carbonyl oxygens. mdpi.com

Table 1: Hydrogen Bond Geometries

| Donor–H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O(1W)-H(1W1)···O(2A) | 0.85 | 1.95 | 2.793(3) | 171 |

| O(1W)-H(1W2)···O(2) | 0.85 | 2.00 | 2.801(3) | 158 |

| O(2W)-H(2W1)···O(1W) | 0.85 | 1.95 | 2.793(3) | 171 |

| O(2W)-H(2W2)···O(1) | 0.85 | 1.87 | 2.716(3) | 172 |

| N(1W)-H(1N4)···O(1W) | 0.89 | 2.01 | 2.895(3) | 173 |

| N(1W)-H(2N4)···O(2A) | 0.89 | 2.07 | 2.919(3) | 159 |

| N(1W)-H(3N4)···O(2) | 0.89 | 2.15 | 2.946(3) | 149 |

| N(1W)-H(4N4)···O(2W) | 0.89 | 1.96 | 2.846(3) | 173 |

| O(1A)-H(1A)···O(1) | 0.85 | 1.79 | 2.637(3) | 176 |

Data sourced from crystallographic analysis. mdpi.com

π-π Stacking Interactions in Crystalline States

In addition to the extensive hydrogen bonding, π-π stacking interactions between the aromatic portions of the this compound molecules play a crucial role in the crystal packing. mdpi.com The main molecule and molecule A are arranged in an alternating stack on planes that are inclined at an angle of 5.2(4)°. mdpi.com

The significance of these interactions is underscored by the measured distances between the centroids of the aromatic rings. The centroid-centroid distances for the phenyl rings have been calculated to be 3.88(1) Å and 3.60(1) Å. mdpi.com These distances are indicative of effective π-π stacking. The presence of C···C contacts, which are characteristic of π-π stacking, was confirmed through Hirshfeld surface analysis, appearing as a distinct arrow-shaped region in the center of the plot. mdpi.com

Torsion Angle Analysis and Planarity Assessment of Molecular Moieties

An analysis of the molecular geometry reveals that both the main molecule and molecule A are nearly planar. mdpi.com The degree of planarity can be quantified by the angle between the best mean planes calculated for the furan and phenyl rings. For the main molecule, this angle is a mere 4.1(1)°, while for molecule A, it is slightly larger at 6.1(1)°. mdpi.com

The planarity is further supported by an examination of key torsion angles within the molecules. All bond lengths, valence angles, and torsional angles were found to be within expected limits. mdpi.com

Table 2: Key Torsion Angles

| Torsion Angle | Main Molecule (°) | Molecule A (°) |

|---|---|---|

| C4-C5-C6-C7 | 3.7(4) | 5.6(4) |

| C8-C9-N1-O4 | 13.5(3) | 9.6(3) |

Data sourced from crystallographic analysis. mdpi.com

The overlay of the two independent molecules resulted in a root-mean-square deviation (RMSD) of 0.1018 and a maximum distance between two equivalent atoms of 0.22(3) Å, highlighting their high degree of structural similarity. mdpi.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and geometry of molecules. These calculations range from less computationally intensive semi-empirical methods to highly accurate but demanding ab initio techniques.

Geometry optimization studies, often validated by experimental data such as Single Crystal X-ray Diffraction (SC-XRD), are fundamental to understanding the three-dimensional structure of a molecule. For 5-(4-Nitrophenyl)furan-2-carboxylic acid and its analogs, these studies reveal a high degree of planarity.

Analysis of the crystal structure of this compound shows that the molecule is nearly flat. mdpi.com The dihedral angle, which measures the twist between the furan (B31954) and the phenyl rings, is a key parameter in describing its conformation. A related fluorinated derivative, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, also exhibits a similarly planar structure, suggesting this is a stable conformation for this class of compounds. unimi.it

Table 1: Selected Torsion and Inter-planar Angles from Structural Studies

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| This compound (Molecule 1) | Angle between furan and phenyl mean planes | 4.1(1)° | mdpi.com |

| This compound (Molecule 2) | Angle between furan and phenyl mean planes | 6.1(1)° | mdpi.com |

| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | Angle between furan and phenyl mean planes | 3.3(1)° | unimi.it |

This inherent planarity is stabilized by electron delocalization across the entire molecule and can be influenced by intramolecular interactions, such as the C-H···F bond observed in the fluorinated analog. unimi.it

While specific studies applying semi-empirical methods like MOPAC2016 to this compound are not detailed in the available literature, these methods are commonly used for initial conformational searches and calculations on large systems. For higher accuracy, ab initio ("from first principles") methods are preferred.

Advanced composite methods like Complete Basis Set (CBS-QB3) and high-level coupled-cluster approaches are considered the "gold standard" in quantum chemistry for providing highly accurate thermodynamic data, such as enthalpies of formation. nist.gov The Domain-based Local Pair Natural Orbital Coupled Cluster (DLPNO–CCSD(T)) method is a particularly noteworthy development. It provides results that approach the accuracy of the canonical CCSD(T) method but with nearly linear scaling of computational time, making it feasible to perform highly accurate calculations on larger molecules that would otherwise be computationally prohibitive. nist.govnih.gov These methods are critical for creating a reliable theoretical benchmark for the energetic and structural properties of molecules like this compound.

Density Functional Theory (DFT) is a versatile and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations are used to determine key reactivity descriptors such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps.

For this compound, DFT would be instrumental in understanding the influence of the electron-withdrawing nitro group on the electronic properties of the phenyl-furan scaffold. Such calculations can predict sites susceptible to nucleophilic or electrophilic attack and provide insights into the molecule's stability and reactivity. In studies of related complex systems, hybrid DFT functionals (e.g., revPBE0-D3) have been successfully used in conjunction with ab initio molecular dynamics to simulate molecular behavior in solution, demonstrating the power of DFT to model complex chemical environments. nih.gov

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. These studies are essential in drug discovery for predicting binding modes and affinities.

Research has identified this compound and its derivatives as inhibitors of key enzymes from pathogens, making them subjects of intense interest for protein-ligand interaction modeling.

MbtI: The 5-phenyl-furan-2-carboxylic acid scaffold has been identified as a promising inhibitor of salicylate (B1505791) synthase (MbtI), an enzyme essential for siderophore-mediated iron acquisition in Mycobacterium tuberculosis. mdpi.com The title compound, this compound, is a lead compound in this series. mdpi.comunimi.it Efforts to understand the precise molecular interactions between this class of inhibitors and MbtI have included co-crystallization experiments, underscoring the importance of modeling its binding within the enzyme's active site. mdpi.comunimi.it

RNase H: Derivatives of 5-nitro-furan-2-carboxylic acid have been identified as inhibitors of the Ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase, an attractive target for antiretroviral drugs. nih.govnih.gov In silico docking simulations were performed to model how these compounds inhibit RNase H activity. nih.gov

Docking studies provide detailed hypotheses about how a ligand interacts with the amino acid residues in a protein's active site.

MbtI: For MbtI, docking simulations would aim to predict how this compound binds in the active site that normally converts chorismate to salicylate. The goal is to elucidate the specific hydrogen bonds, hydrophobic interactions, and other forces that contribute to its inhibitory activity, thereby guiding the design of more potent analogs.

RNase H: For the HIV-1 RNase H target, docking simulations have yielded specific predictions about the binding mode. nih.govnih.gov The computational model suggests that the inhibitor binds at the catalytic center, with key interactions involving a conserved histidine residue and essential metal ions. nih.gov The nitro-furan-carboxylic moiety is proposed to be a critical scaffold for this inhibition, with its oxygen atoms directly coordinating with the metal ions required for enzymatic activity. nih.gov

Table 2: Predicted Binding Interactions for Furan-based Inhibitors with Protein Targets

| Protein Target | Ligand Class | Predicted Key Interactions in Active Site | Reference |

|---|---|---|---|

| MbtI (M. tuberculosis) | 5-Phenyl-furan-2-carboxylic acids | Inhibition of salicylate synthesis pathway, specific interactions under investigation. | mdpi.comunimi.it |

| RNase H (HIV-1) | 5-Nitro-furan-2-carboxylic acid derivatives | Interaction with conserved His539 residue. Coordination of three oxygen atoms from the nitro-furan moiety with two divalent metal ions in the catalytic center. | nih.govnih.gov |

Structure-Reactivity Correlations and Predictive Modeling

Quantitative Structure-Activity Relationships (QSAR) for Furan Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For furan derivatives, QSAR has been a valuable tool to understand the structural requirements for antimicrobial and other biological activities. nih.govnih.gov

The general approach involves calculating a set of physicochemical parameters, also known as molecular descriptors, for a series of furan analogues. These descriptors can quantify properties such as hydrophobicity, electronic effects, steric hindrance, and topology. The biological activity of these compounds is determined experimentally, and then statistical methods, like Partial Least Squares (PLS), are employed to build a model that relates the descriptors to the observed activity. nih.gov

A study on furan-3-carboxamides utilized QSAR to find a correlation between various physicochemical parameters and their antimicrobial activity against a panel of microorganisms. nih.gov Similarly, research on thienyl- and furyl-benzimidazoles and benzoxazoles used the PLS method to analyze antibacterial activity data. nih.gov These models help in interpreting the structural features crucial for activity and can predict the optimal structure for enhanced potency. nih.gov For instance, in a study of naphthoquinone derivatives, QSAR models suggested that the presence of aromatic systems improves anti-chagas activity. nih.gov

While a specific QSAR model for this compound is not detailed in the provided context, the principles derived from studies on analogous furan structures are applicable. Key descriptors often found to be significant in QSAR models for antimicrobial furan derivatives include:

Table 2: Common Descriptors in QSAR Studies of Aromatic Heterocycles

| Descriptor Type | Examples | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Governs electrostatic interactions, hydrogen bonding capacity, and reactivity. The nitro group in the target compound is a strong electron-withdrawing group, significantly impacting electronic properties. |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Influences membrane permeability and transport to the target site. |

| Steric/Topological | Molecular weight, Molecular volume, Surface area, Shape indices | Defines the size and shape of the molecule, which is critical for fitting into an enzyme's active site. |

The results from such QSAR models allow for the rational design of new derivatives with potentially improved activity by modifying specific functional groups to optimize these physicochemical properties.

In Silico Prediction of Biological Activities (e.g., Antimicrobial, Anti-TB)

In silico methods, including molecular docking and activity prediction software, are instrumental in the early-stage discovery of new therapeutic agents by forecasting their biological potential before synthesis. This compound and its analogues have been the subject of such computational evaluations, particularly for their antimicrobial and anti-tuberculosis (anti-TB) properties. mdpi.comnih.gov

The 5-phenyl-furan-2-carboxylic acid scaffold has been identified as a promising class of anti-TB agents. mdpi.commdpi.com These compounds are believed to exert their effect by targeting iron acquisition in Mycobacterium tuberculosis (Mtb). mdpi.comunimi.it Specifically, they are inhibitors of the salicylate synthase MbtI, an enzyme essential for the biosynthesis of mycobactin (B74219) siderophores, which are crucial for bacterial iron uptake. mdpi.com

Molecular docking is a key in silico technique used to predict how a ligand, such as this compound, binds to the active site of its protein target. Studies on benzofuran (B130515) and naphthofuran derivatives targeting the NarL protein in Mtb have shown that hydrophobic interactions and hydrogen bonding are critical for stabilizing the ligand-protein complex. nih.gov For instance, a nitro group was observed to form hydrogen bonds with aspartic acid residues in the active site, thereby anchoring the compound. nih.gov Such studies provide a structural hypothesis for the observed activity and guide the design of more potent inhibitors.

Another computational tool, PASS (Prediction of Activity Spectra for Substances), predicts a wide range of biological activities for a given chemical structure based on its similarity to known bioactive compounds. nih.gov The output is given as a probability of being active (Pa) or inactive (Pi). nih.gov While a specific PASS prediction for this compound is not available, this tool is widely used for furan derivatives to screen for various potential activities, including antimicrobial and anticancer effects, helping to prioritize compounds for further experimental testing. nih.gov For example, a study on 4-(5-aryl-2-furoyl)morpholines found that the nitro-substituted analogue, 4-[5-(4-nitrophenyl)-2-furoyl]morpholine, showed notable antifungal activity, highlighting the potential pharmacophoric role of the nitro group which could be predicted by such in silico tools. pensoft.net

Table 3: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C11H7NO5 | PubChem nih.gov |

| Molecular Weight | 233.18 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 233.03242232 Da | PubChem nih.gov |

| XlogP3 | 2.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Polar Surface Area | 96.3 Ų | PubChem nih.gov |

These predicted properties are essential inputs for more complex in silico models that forecast a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is critical for its potential development as a drug. nih.gov

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate |

| Furan-3-carboxamides |

| Thienyl-benzimidazoles |

| Furyl-benzimidazoles |

| Thienyl-benzoxazoles |

| Furyl-benzoxazoles |

| Naphthoquinones |

| Benzofurans |

| Naphthofurans |

| 4-[5-(4-Nitrophenyl)-2-furoyl]morpholine |

Reactivity and Reaction Mechanisms

Acyl Transfer Reactions and Kinetic Investigations

Acyl transfer reactions are fundamental to the chemical reactivity of 5-(4-nitrophenyl)furan-2-carboxylic acid, particularly in the context of its derivatives. While direct kinetic studies on the acid itself are not extensively documented, significant insights can be drawn from investigations into related compounds, such as 2,4-dinitrophenyl 5-substituted-2-furoates. These studies provide a framework for understanding the mechanisms at play.

The acyl transfer reactions of these furoates with various nucleophiles, including phenoxides and amines, have been shown to proceed through a stepwise addition-elimination mechanism. scribd.comresearchgate.net In these reactions, the nucleophile first attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the leaving group is eliminated, regenerating the carbonyl group and yielding the final product.

Kinetic analyses of these reactions have revealed important details about the rate-determining step. For reactions with 4-substituted phenoxides, the initial nucleophilic attack is the rate-determining step. scribd.comresearchgate.net This is supported by the observed second-order kinetics and the significant influence of the electronic properties of the acyl substituents on the reaction rates. mdpi.com However, when secondary amines act as nucleophiles, a change in the rate-determining step can occur. The reaction may shift from being controlled by the breakdown of the tetrahedral intermediate to being controlled by its formation, especially when the basicity of the incoming amine significantly exceeds that of the leaving group. scribd.com

The following table summarizes key kinetic parameters obtained from studies on related 2,4-dinitrophenyl 5-substituted-2-furoates, which can be used to infer the behavior of this compound derivatives in similar reactions.

Interactive Data Table: Kinetic Parameters for Acyl Transfer Reactions of 2,4-Dinitrophenyl 5-Substituted-2-Furoates

| Parameter | Value Range | Significance |

|---|---|---|

| βacyl | -2.24 to -2.50 | Indicates the sensitivity of the reaction rate to the electronic effects of the substituent on the furan (B31954) ring. A more negative value suggests a greater stabilization of the transition state by electron-withdrawing groups. |

| ρ(x) | 3.18 to 3.56 | Represents the sensitivity of the reaction rate to the electronic effects of the substituent on the furan ring, as described by the Hammett equation. A positive value indicates that electron-withdrawing groups accelerate the reaction. |

| βnuc | 0.81 to 0.84 | Reflects the sensitivity of the reaction rate to the basicity of the nucleophile. A higher value suggests a greater degree of bond formation in the transition state. |

These findings underscore the nuanced nature of acyl transfer reactions involving furoate derivatives. The specific mechanism and rate-determining step are highly dependent on the nature of both the nucleophile and the substituents on the furan ring.

Ring-Opening and Cyclization Pathways for Derivative Synthesis

The furan ring in this compound and its derivatives is susceptible to both ring-opening and cyclization reactions, providing pathways for the synthesis of a diverse range of heterocyclic compounds. While specific examples starting directly from this compound are not extensively reported, the general reactivity of the furan moiety in such transformations is well-established.

For instance, the furan ring can act as a diene in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. Although the electron-withdrawing nature of the carboxylic acid and nitrophenyl groups can reduce the reactivity of the furan diene, these reactions can still be achieved, often under forcing conditions or with the use of catalysts. quora.com The resulting oxabicycloheptene adducts can then undergo various transformations, including ring-opening and rearrangement, to yield substituted benzene (B151609) derivatives or other complex carbocycles.

Furthermore, the carboxylic acid group can be converted into other functional groups that can participate in intramolecular cyclization reactions. For example, conversion of the carboxylic acid to an acyl chloride, followed by reaction with a suitable nucleophile, can lead to the formation of fused heterocyclic systems.

While detailed studies on the ring-opening and cyclization of this compound are limited, the known reactivity of the furan and carboxylic acid functionalities suggests a rich potential for its use in the synthesis of novel heterocyclic structures.

Influence of Substituent Effects on Reaction Kinetics and Selectivity

The electronic properties of the substituents on both the furan and phenyl rings of this compound play a crucial role in determining its reactivity and the selectivity of its reactions. The interplay between the electron-withdrawing nitro group and the furan ring system influences the electron density distribution across the molecule, thereby affecting its susceptibility to attack by both electrophiles and nucleophiles.

The 4-nitrophenyl group, being strongly electron-withdrawing, deactivates the furan ring towards electrophilic attack. This effect is a consequence of the delocalization of the pi-electrons of the furan ring towards the nitrophenyl substituent. Conversely, this electron-withdrawing character enhances the acidity of the carboxylic acid proton and increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack in acyl transfer reactions.

In the context of Diels-Alder reactions, the presence of electron-withdrawing substituents on the furan diene is generally expected to decrease the reaction rate. quora.com However, the outcome is also dependent on the nature of the dienophile. For electron-poor dienophiles, the reaction may be accelerated. The regioselectivity of such cycloadditions would also be influenced by the electronic and steric effects of the substituents.

The following table summarizes the expected influence of the key substituents on the reactivity of this compound in different reaction types.

Interactive Data Table: Influence of Substituents on Reactivity

| Substituent | Effect on Furan Ring Reactivity (Electrophilic Attack) | Effect on Carboxylic Acid Reactivity (Nucleophilic Acyl Substitution) |

|---|---|---|

| 4-Nitrophenyl group | Deactivating (decreases reactivity) | Activating (increases reactivity of the carbonyl carbon) |

| Carboxylic acid group | Deactivating (decreases reactivity) | N/A (this is the reaction center) |

Understanding these substituent effects is critical for predicting the outcome of chemical transformations and for the rational design of synthetic routes utilizing this compound as a starting material.

Electrophilic and Nucleophilic Aromatic Substitution on the Furan and Phenyl Rings

The presence of two aromatic rings in this compound, each with distinct electronic properties, leads to differential reactivity towards electrophilic and nucleophilic aromatic substitution.

Furan Ring: The furan ring is an electron-rich heterocycle and is generally susceptible to electrophilic aromatic substitution. However, in this molecule, the presence of the electron-withdrawing 4-nitrophenyl and carboxylic acid groups significantly deactivates the furan ring towards electrophilic attack. scribd.com If an electrophilic substitution were to occur, it would be expected to take place at the C3 or C4 position, as the C2 and C5 positions are already substituted. The directing effects of the existing substituents would favor substitution at the C3 position, which is meta to the deactivating carboxylic acid group and less sterically hindered.

Conversely, the electron-deficient nature of the nitrophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr) . The presence of the strong electron-withdrawing nitro group stabilizes the Meisenheimer complex intermediate formed during the SNAr reaction. nih.gov A suitable nucleophile could potentially displace a leaving group (if one were present on the phenyl ring) or, under forcing conditions, potentially react with the ring itself. The positions ortho and para to the nitro group are the most activated towards nucleophilic attack.

Advanced Pharmacological and Biological Investigations

Antitubercular Activity Research

Research into 5-(4-Nitrophenyl)furan-2-carboxylic acid has prominently featured its potential as an antitubercular agent. This focus is driven by the urgent need for new drugs to treat tuberculosis (TB), a disease exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). mdpi.comunimi.it The compound belongs to a class known as 5-phenyl-furan-2-carboxylic acids, which have emerged as a promising new group of antimycobacterial agents. mdpi.comunimi.it

Inhibition of Mycobacterium tuberculosis Salicylate (B1505791) Synthase (MbtI)

The primary mechanism of the antitubercular action of this compound is the inhibition of the Mycobacterium tuberculosis salicylate synthase, known as MbtI. mdpi.com This compound is considered a lead candidate in the furan-based inhibitor series targeting this specific enzyme. mdpi.com MbtI is a crucial Mg²⁺-dependent enzyme within the chorismate-utilizing enzyme family that catalyzes the first step in the biosynthesis of mycobacterial siderophores. unimi.it It converts chorismate into salicylate, which serves as a foundational block for these iron-chelating molecules. unimi.it The inhibitory action is competitive, and structural studies have been conducted to understand the binding mode of this compound and its analogs within the MbtI active site. mdpi.com

Interference with Mycobacterial Iron Acquisition Pathways

By inhibiting MbtI, this compound effectively disrupts a vital pathway for mycobacterial survival: iron acquisition. mdpi.comunimi.it Iron is an essential cofactor for numerous biological processes that enable M. tuberculosis to establish and maintain an infection within a host. unimi.it To acquire this metal from the host environment, Mtb relies on siderophores—small, high-affinity iron-chelating molecules called mycobactins and carboxymycobactins. unimi.it The biosynthesis of all mycobacterial siderophores is dependent on the initial reaction catalyzed by MbtI. unimi.it Therefore, the inhibition of MbtI by this compound halts the production of these essential siderophores, effectively starving the bacteria of iron and impeding its virulence. mdpi.comunimi.it This anti-virulence strategy, which targets a pathway essential for infection but absent in humans, represents an innovative approach to developing new antitubercular therapeutics. mdpi.com

Structure-Activity Relationship (SAR) Studies for MbtI Inhibition

Extensive structure-activity relationship (SAR) studies have been performed on the 5-phenylfuran-2-carboxylic acid scaffold to optimize its inhibitory potency against MbtI and enhance its antimycobacterial effects. These studies have provided critical insights into the structural requirements for effective inhibition.

The furan-2-carboxylic acid core is considered a key part of the pharmacophore. Research has focused on modifying the 5-phenyl ring to improve biological activity. For instance, replacing the nitro moiety of the initial hit compound with other substituents was explored to enhance activity. Furthermore, investigations into disubstituted phenyl rings revealed the importance of the substituent positions. One study found that placing cyano (CN) and trifluoromethyl (CF₃) groups at the meta positions (3 and 5) of the phenyl ring was preferable, as adjacent groups could cause detrimental steric interactions.

Another key finding from SAR studies is the role of lipophilicity. To improve the moderate antimycobacterial activity of early lead compounds, structural modifications were made to increase lipophilicity by adding alkyl or alkenyl side chains at the 5-position of the phenyl ring. This approach was guided by co-crystal structures of lead compounds with MbtI, which suggested that such substitutions would not disrupt crucial interactions within the enzyme's binding pocket.

| Structural Moiety | Modification/Observation | Impact on Activity | Source |

|---|---|---|---|

| Furan-2-carboxylic acid | Considered an essential part of the pharmacophore. | Crucial for MbtI inhibition. | nih.govmdpi.com |

| 5-Phenyl Ring | Substitution at the meta-position (position 3) with a cyano (CN) group. | Achieved better results in enzyme inhibition compared to other groups. | |

| 5-Phenyl Ring | Introduction of adjacent bulky groups (e.g., CN and CF₃ at positions 2 and 4). | Detrimental to activity due to steric hindrance. | |

| 5-Phenyl Ring | Addition of lipophilic alkyl or alkenyl moieties at position 5. | Designed to increase lipophilicity and enhance antimycobacterial effect. | researchgate.net |

Efficacy in Mycobacterial Models (In vitro and Ex vivo)

The antitubercular potential of this compound and its analogs has been evaluated in various mycobacterial models. While this compound itself is noted as one of the most potent candidates in its series, specific efficacy data is often reported for optimized analogs derived from it. unimi.it

For example, a lead compound from the 5-phenylfuran-2-carboxylic acid class demonstrated moderate antimycobacterial activity against M. tuberculosis H37Rv and Mycobacterium bovis BCG with a Minimum Inhibitory Concentration (MIC₉₉) of 250 μM. Subsequent optimization led to the development of analogs with significantly improved potency. One such derivative, 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid, exhibited a promising in vitro antitubercular activity with a MIC₉₉ of 32 μM against M. bovis BCG. Further studies have also shown that ester forms of these inhibitors can be effectively delivered into intracellular mycobacteria using polymersome nanocarriers, leading to a reduction in Mtb viability. researchgate.net

| Compound | Mycobacterial Strain | Assay | Result (Concentration) | Source |

|---|---|---|---|---|

| Lead 5-phenylfuran-2-carboxylic acid derivative | M. tuberculosis H37Rv & M. bovis BCG | MIC₉₉ | 250 µM | researchgate.net |

| 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid | M. bovis BCG | MIC₉₉ | 32 µM | researchgate.net |

Anticancer Activity Research

While the furan (B31954) and nitrophenyl moieties are present in various compounds investigated for anticancer properties, the specific research on this compound in this area is less defined than its antitubercular profile.

Induction of Apoptosis in Human Cancer Cell Lines

Based on a review of the available scientific literature, there are no specific research findings on the induction of apoptosis in human cancer cell lines by the compound this compound. Studies have been conducted on structurally related molecules, such as 5-nitrofuran-2-amide derivatives and other furan-based compounds, which have shown the ability to induce apoptosis in various cancer cell lines like triple-negative breast cancer and lung carcinoma cells. nih.govresearchgate.netnih.gov However, direct evidence for this specific biological activity for this compound has not been reported.

Modulation of Bcl-2 Pathways in Small-Cell Lung Cancer Cell Lines

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death), and their dysregulation is a hallmark of many cancers, including small-cell lung cancer (SCLC). The overexpression of anti-apoptotic Bcl-2 proteins can lead to tumor cell survival and resistance to chemotherapy. Consequently, targeting the Bcl-2 pathway has emerged as a promising therapeutic strategy.

While direct studies on the effect of this compound on Bcl-2 pathways in SCLC cell lines are not extensively documented in publicly available literature, research on related furan derivatives provides valuable insights. For instance, a study on novel quinoxaline–arylfuran derivatives demonstrated that certain compounds in this class could significantly downregulate the expression of Bcl-2 in cancer cells. nih.gov In that study, treatment with a specific derivative, QW12, led to a notable decrease in Bcl-2 protein levels, thereby shifting the balance towards apoptosis. nih.gov

Furthermore, the significance of the Bcl-2 pathway in SCLC is underscored by research on other anticancer agents. Studies have shown that low Bcl-2 expression in SCLC cells can be a predictor of sensitivity to certain treatments like Aurora kinase B inhibitors. nih.gov This suggests that modulating Bcl-2 levels or its activity is a key therapeutic vulnerability in this type of cancer. For SCLC with high Bcl-2 expression, a combination therapy involving a Bcl-2 inhibitor and another agent has been proposed as a potent strategy. nih.gov Although a direct mechanistic link for this compound has yet to be established, the activity of its structural analogs suggests that it may also interact with this critical cell survival pathway.

SAR in Anticancer Furan Derivatives

The structure-activity relationship (SAR) of furan derivatives has been a focal point of research to optimize their anticancer efficacy. The core structure, consisting of a furan ring linked to an aromatic system, provides a versatile scaffold for chemical modifications.

Key findings from SAR studies on anticancer furan derivatives include:

The Phenyl-Furan Moiety: The phenyl-2-furan motif is considered a potential pharmacophore for antiproliferative activity. nih.gov Its presence is crucial for the interaction with various biological targets.

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence the anticancer activity.

The presence of a nitro group (NO2), as seen in this compound, is a common feature in many biologically active compounds. While its direct contribution to Bcl-2 modulation is not fully elucidated, nitro-containing compounds are known to have a range of biological effects.

Other substitutions, such as halogens (e.g., fluorine, chlorine), have been explored. For example, the 3,4-difluorophenyl analog of a series of 5-aryl-furan-2-carboxamide derivatives was identified as a highly potent antagonist for the urotensin-II receptor, showcasing how modifications to the phenyl ring can fine-tune biological activity. nih.gov

The Carboxylic Acid Group: The carboxylic acid at the 2-position of the furan ring is another key feature. This group can be modified to create esters or amides, which can alter the compound's solubility, cell permeability, and target-binding affinity. For instance, a series of 5-aryl-furan-2-carboxamide derivatives were synthesized and evaluated, indicating the importance of this functional group in biological interactions. nih.gov

The following table summarizes the structural features and their general impact on the anticancer activity of furan derivatives based on available research.

| Structural Feature | Modification | General Impact on Anticancer Activity | Reference(s) |

| Core Scaffold | Phenyl-2-furan | Considered a potential pharmacophore for antiproliferative activity. | nih.gov |

| Phenyl Ring Substitution | Nitro group (e.g., 4-nitro) | Present in many biologically active furan derivatives. | mdpi.com |

| Halogens (e.g., 3,4-difluoro) | Can significantly enhance potency for specific targets. | nih.gov | |

| Furan Ring Substitution | Carboxylic acid at C-2 | Can be converted to amides or esters to modulate properties. | nih.gov |

Antimicrobial Efficacy Against Diverse Pathogens

This compound and related nitrofuran compounds have demonstrated significant antimicrobial activity against a wide array of pathogens, including bacteria, fungi, and protozoa.

Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Nitrofurans have a long history as antibacterial agents. Their mechanism of action is believed to involve the reduction of the nitro group within the bacterial cell, leading to the formation of reactive intermediates that can damage cellular macromolecules, including DNA.

Antifungal Activity (e.g., Cryptococcus neoformans)

Cryptococcus neoformans is an opportunistic encapsulated yeast that can cause life-threatening meningitis, particularly in immunocompromised individuals. Research into new antifungal agents is crucial due to the limitations of current therapies.

A study on the antifungal activity of various nitrofuran derivatives demonstrated their potential against C. neoformans. Although the specific activity of this compound was not detailed in the abstract, the study reported MIC90 values for a range of nitrofuran derivatives against C. neoformans to be between 3.9 and greater than 250 µg/mL. mdpi.com This indicates that some compounds within this class possess potent antifungal properties.

Activity Against Other Bacterial Species (Neisseria gonorrhoeae, Streptococcus pyogenes, Staphylococcus aureus)

Beyond broad-spectrum activity, some 5-substituted-2-nitrofurans have shown promising activity against specific and often multi-drug resistant bacterial pathogens.

Neisseria gonorrhoeae : This Gram-negative bacterium is the causative agent of gonorrhea, a sexually transmitted infection with rising antibiotic resistance.

Streptococcus pyogenes : A Gram-positive bacterium responsible for a variety of infections, ranging from pharyngitis to more severe invasive diseases.

Staphylococcus aureus : A versatile Gram-positive pathogen that can cause skin infections, pneumonia, and bloodstream infections. Methicillin-resistant S. aureus (MRSA) is a major public health concern.

Research has indicated that some 5-substituted-2-nitrofurans exhibit promising activities against these challenging bacterial species. mdpi.com

Activity Against Protozoan Parasites (e.g., Plasmodium falciparum)

The search for new antimalarial drugs is a global health priority. Plasmodium falciparum, the protozoan parasite that causes the most severe form of malaria, has developed resistance to many existing drugs.

Intriguingly, some 5-substituted-2-nitrofurans have also been identified as having activity against P. falciparum. mdpi.com This suggests that the furan scaffold could be a valuable starting point for the development of new antiprotozoal agents.

The following table provides a summary of the reported antimicrobial activities for the class of 5-substituted-2-nitrofurans.

| Pathogen Type | Pathogen Name | Reported Activity | Reference(s) |

| Bacteria (Gram-negative) | Neisseria gonorrhoeae | Promising activity reported for some derivatives. | mdpi.com |

| Bacteria (Gram-positive) | Streptococcus pyogenes | Promising activity reported for some derivatives. | mdpi.com |

| Staphylococcus aureus | Promising activity reported for some derivatives. | mdpi.com | |

| Fungi | Cryptococcus neoformans | MIC90 values for some derivatives range from 3.9 to >250 µg/mL. | mdpi.com |

| Protozoa | Plasmodium falciparum | Promising activity reported for some derivatives. | mdpi.com |

Antiviral Applications

Inhibition of HIV-1 Reverse Transcriptase-Associated RNase H Activity by Derivatives

The ribonuclease H (RNase H) activity of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is essential for viral replication, making it a key target for new antiretroviral drugs. nih.govnih.gov The RT enzyme has two primary functions: a DNA polymerase activity that converts the viral RNA genome into DNA, and an RNase H activity that degrades the RNA strand from the intermediate RNA-DNA hybrid. nih.govwikipedia.org Inhibiting the RNase H function can effectively halt the viral life cycle. natap.org

In a screening of approximately 20,000 small molecules, a structure based on a 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester (NACME) moiety was identified as a novel inhibitor of RNase H. nih.gov Further research led to the synthesis of derivatives of 5-nitro-furan-2-carboxylic acid, which demonstrated significant inhibitory effects on the RNase H activity associated with HIV-1 RT. nih.govnih.gov

Two notable derivatives, 5-nitro-furan-2-carboxylic acid adamantan-1-carbamoylmethyl ester and 5-nitro-furan-2-carboxylic acid [[4-(4-bromo-phenyl)-thiazol-2-yl]-(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl ester, were found to effectively block the RNase H activity of both HIV-1 and Moloney Murine Leukemia Virus (MLV) RT. nih.gov The inhibitory potency of these derivatives was found to be significantly improved compared to the original hit compounds, in one case by as much as 18-fold, without showing significant cytotoxicity. nih.gov

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5-nitro-furan-2-carboxylic acid adamantan-1-carbamoylmethyl ester | HIV-1 RT-associated RNase H | 3-30 | nih.gov |

| 5-nitro-furan-2-carboxylic acid [[4-(4-bromo-phenyl)-thiazol-2-yl]-(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl ester | HIV-1 RT-associated RNase H | 3-30 | nih.gov |

| Inhibitor 5 (1-hydroxy-1,8-naphthyridin-2-one scaffold) | RT RNase H | 0.045 | natap.org |

| Inhibitor 5 (1-hydroxy-1,8-naphthyridin-2-one scaffold) | RT Polymerase | 13 | natap.org |

| Inhibitor 5 (1-hydroxy-1,8-naphthyridin-2-one scaffold) | Integrase Strand Transfer | 24 | natap.org |

Mechanistic Insights into RNase H Inhibition by Furan Compounds

The RNase H active site contains charged residues that bind to two essential metal ions, typically magnesium, which are required for catalysis. wikipedia.org The mechanism of inhibition by many compounds, including furan derivatives, is based on the chelation of these active-site cations. wikipedia.org

Structural and biochemical studies have revealed that the 5-nitro-furan-2-carboxylic moiety is a critical scaffold for RNase H inhibition. nih.gov An in silico docking simulation suggested that the inhibition by 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester (NACME) derivatives involves the conserved His539 residue and the two metal ions within the RNase H catalytic center. nih.gov It is proposed that three oxygen atoms from the nitro-furan moiety align and coordinate to the two divalent metal ions located at the enzyme's reaction site. nih.gov Any modulation of this 5-nitro-furan-2-carboxylic part of the molecule leads to a significant drop in inhibitory power, whereas modifications to other parts of the molecule often retain the inhibitory activity to different extents. nih.gov This indicates that the core furan structure is key to the biological activity.

Other Biological Activities

Anti-inflammatory Potential of Related Furan Derivatives

Furan derivatives have demonstrated a wide range of pharmacological activities, including notable anti-inflammatory properties. wisdomlib.orgnih.gov These compounds can exert their anti-inflammatory effects through various mechanisms. nih.gov Studies have shown that natural furan derivatives can suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov

The anti-inflammatory action of these compounds is also linked to their ability to modulate key signaling pathways. nih.govresearchgate.net Furan derivatives have been observed to regulate pathways like the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. nih.govresearchgate.net Furthermore, their antioxidant properties, including scavenging of free radicals, contribute to their anti-inflammatory effects. nih.gov The presence of the furan ring, often in conjunction with other aromatic rings, is a strong determinant of this biological activity. nih.gov For instance, acetylenic furan derivatives have shown good anti-inflammatory activity in carrageenin-induced rat paw edema assays. capes.gov.br

Kinase Inhibition Studies (e.g., ASK1) by Related Compounds

Certain derivatives containing furan or related heterocyclic structures have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. nih.gov Apoptosis signal-regulating kinase 1 (ASK1) is a significant target in this area, as it plays a role in several diseases, making its inhibitors potentially valuable therapeutic agents. nih.govrsc.org

Through molecular modeling, a novel class of ASK1 inhibitors based on a benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one structure was identified. nih.gov Within this class, a specific compound demonstrated potent inhibition of ASK1 in in-vitro kinase assays. nih.gov Further research has led to the discovery of benzoheterocyclic-substituted amide derivatives as highly potent ASK1 inhibitors. rsc.org One such derivative, compound 17a, showed excellent potency and favorable pharmacokinetic properties. rsc.org

| Compound Class/Name | Target Kinase | IC₅₀ | Reference |

|---|---|---|---|

| 1-(6-fluoro-benzothiazol-2-yl)-3-hydroxy-5-[3-(3-methyl-butoxy)-phenyl]-4-(2-methyl-2,3-dihydro-benzofuran-5-carbonyl)-1,5-dihydro-pyrrol-2-one (BPyO-34) | ASK1 | 0.52 µM | nih.gov |

| Compound 17a (benzoheterocyclic-substituted amide) | ASK1 | 26 nM | rsc.org |

| Furan-2-yl(phenyl)methanone derivatives | Protein Tyrosine Kinases | Activity comparable or better than genistein | nih.gov |

Mechanistic Studies of Biological Action

The biological activities of furan-containing compounds are deeply rooted in their chemical structures. In the context of antiviral action against HIV-1, the mechanism is highly specific. The 5-nitro-furan-2-carboxylic acid scaffold acts by targeting the RNase H active site of the reverse transcriptase enzyme. nih.gov The inhibitory action is achieved through the chelation of two essential divalent metal ions in the enzyme's catalytic center by oxygen atoms of the nitro-furan group. nih.govnih.gov This interaction blocks the enzyme's function of degrading the RNA in RNA-DNA hybrids, a critical step for the virus. wikipedia.orgnatap.org

For the anti-inflammatory effects observed in related furan derivatives, the mechanism is more multifaceted. These compounds can directly interfere with inflammatory pathways by reducing the expression and production of inflammatory mediators. nih.gov This includes the suppression of nitric oxide and prostaglandins. nih.gov On a cellular level, they modulate signaling cascades such as the MAPK and PPAR-γ pathways, which are central to the inflammatory response. nih.govresearchgate.net The antioxidant capacity of these furan derivatives also plays a role in mitigating inflammation-related oxidative stress. nih.govresearchgate.net The specific substitutions on the furan ring significantly influence the potency and selectivity of these biological actions. nih.govnih.gov

Enzyme Inhibition Kinetics and Binding Affinities

The inhibitory activity of this compound and its structural analogs has been evaluated against several key enzymes, revealing potential therapeutic applications. The primary focus has been on its role as an antitubercular agent through the inhibition of salicylate synthase (MbtI) from Mycobacterium tuberculosis, an enzyme crucial for the biosynthesis of mycobactins which are essential for iron acquisition. nih.govmdpi.comunimi.it The 5-phenyl-furan-2-carboxylic acid scaffold has been identified as a promising class of MbtI inhibitors. researchgate.netnih.gov

Research into related structures has provided specific kinetic data. For instance, derivatives of 5-nitro-furan-2-carboxylic acid have been shown to effectively inhibit the RNase H activity associated with HIV-1 reverse transcriptase. mdpi.com Two such derivatives, a adamantane-1-carbamoylmethyl ester and a thiazolyl-carbamoyl-methyl ester, demonstrated inhibitory concentrations (IC₅₀) in the micromolar range. mdpi.com Specifically, these derivatives blocked HIV-1 and Murine Leukemia Virus (MLV) RT-associated RNase H activities with IC₅₀ values ranging from 3 to 30 µM. mdpi.com

Further studies on furan-based derivatives have identified potent inhibitors for other enzymes as well. A related compound, 5-(2,4-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid, showed an IC₅₀ of approximately 13 µM against MbtI, while its isomer, 5-(3,5-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid, had an IC₅₀ of around 19 µM. mdpi.com Another analog, 5-(2-cyano-4-(trifluoromethyl)phenyl)furan-2-carboxylic acid, also exhibited an interesting inhibitory effect with an IC₅₀ of about 18 µM. mdpi.com The most promising candidate from one study, compound 1h (a derivative where the nitro group was replaced), displayed a competitive inhibition against MbtI with a Kᵢ of 8.8 µM. researchgate.net

While the HmfF enzyme was tested, it showed only minor activity with 5-nitro-2-furoic acid, a related compound. biocompare.com

Table 1: Enzyme Inhibition Data for this compound Analogs

| Compound/Analog | Target Enzyme | Inhibition Value (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| 5-nitro-furan-2-carboxylic acid derivatives | HIV-1 RT-associated RNase H | 3-30 µM (IC₅₀) | mdpi.com |

| 5-(2,4-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid | MbtI | ~13 µM (IC₅₀) | mdpi.com |

| 5-(2-cyano-4-(trifluoromethyl)phenyl)furan-2-carboxylic acid | MbtI | ~18 µM (IC₅₀) | mdpi.com |

| 5-(3,5-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid | MbtI | ~19 µM (IC₅₀) | mdpi.com |

| Compound 1h (nitro group replaced analog) | MbtI | 8.8 µM (Kᵢ) | researchgate.net |

Cell-Based Assay Development and Validation for Biological Screening

The identification of bioactive compounds like this compound relies on the development and validation of robust screening assays. For its potential antitubercular activity, high-throughput screening (HTS) of whole-cell growth inhibition is a primary approach. nih.gov A 384-well plate assay for monitoring the growth of virulent M. tuberculosis has been developed and validated for HTS campaigns. nih.gov

For target-specific screening, such as for MbtI inhibitors, a steady-state kinetic high-throughput assay has been established. nih.gov This assay leverages the natural fluorescence of salicylic (B10762653) acid, the product of the MbtI-catalyzed reaction, allowing for direct and continuous measurement of enzyme activity. nih.gov The assay was successfully miniaturized to a 384-well format for HTS, involving pre-incubation of the enzyme with inhibitors before initiating the reaction. nih.gov Validation of such assays often includes secondary screening and counter-screening to eliminate promiscuous inhibitors. researchgate.net